

Application Notes: Proper Storage and Handling of Galanin (1-19), Human Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Galanin (1-19), human	
Cat. No.:	B15507656	Get Quote

Introduction

Galanin (1-19) is the 1-19 amino acid fragment of the full-length human neuropeptide, galanin. [1] The N-terminal region of galanin is critical for its interaction with galanin receptors (GALRs) and is highly conserved across species.[2][3] Galanin and its fragments are widely distributed in the central and peripheral nervous systems and are involved in diverse biological processes, including hormone modulation, pain perception, feeding behavior, and cell proliferation.[1][4][5] Galanin exerts its effects by activating three distinct G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3.[4][6] These receptors couple to different intracellular signaling pathways, leading to a variety of cellular responses.[6][7][8]

General Handling and Safety Precautions

Standard laboratory safety protocols should be followed when handling Galanin (1-19). This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[9] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[9][10][11] Avoid direct contact with skin and eyes. [10][11] In case of accidental contact, rinse the affected area thoroughly with water.[12]

Storage and Stability

Proper storage of Galanin (1-19) is crucial to maintain its biological activity and ensure experimental reproducibility. The peptide is typically supplied as a lyophilized powder.



1. Lyophilized Peptide

The lyophilized powder is stable when shipped at ambient temperatures.[1] Upon receipt, it should be stored in a freezer at or below -20°C.[13][14][15] For long-term storage, -20°C is recommended for up to one year.[14] It is important to protect the lyophilized powder from moisture.[1]

2. Reconstituted Peptide

Reconstitution should be performed carefully to ensure the peptide is fully dissolved and stable.

- Reconstitution Solvents: Galanin (1-19) is soluble in sterile, pure water.[14][15][16] For preparing stock solutions, solvents such as DMSO can also be used.[1]
- Stock Solutions: After reconstitution, it is highly recommended to create aliquots of the stock solution to prevent degradation from repeated freeze-thaw cycles.[1][16]
- Storage of Stock Solutions: The stability of the reconstituted peptide depends on the storage temperature.[1]
 - Store aliquots at -80°C for up to 6 months.[1]
 - Store aliquots at -20°C for up to 1 month.[1]
- Storage of Working Solutions: For short-term storage, a reconstituted solution can be kept at 4°C for up to one week.[16] However, for in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

Note on TFA Salts: Peptides purified by HPLC are often supplied as trifluoroacetic acid (TFA) salts, which can affect the net weight of the peptide.[13][14] While residual TFA levels do not interfere with most standard in vitro assays, for highly sensitive cellular studies, TFA removal may be necessary.[13][14]

Storage Conditions Summary



Form	Storage Temperature	Duration	Notes
Lyophilized Powder	-20°C	Up to 1 year[14]	Protect from moisture. [1]
Reconstituted Stock Solution	-80°C	Up to 6 months[1]	Aliquot to avoid freeze-thaw cycles.[1]
-20°C	Up to 1 month[1]	Aliquot to avoid freeze-thaw cycles.[1]	
Reconstituted Working Solution	4°C	Up to 1 week[16]	For in vivo use, prepare fresh daily.[1]

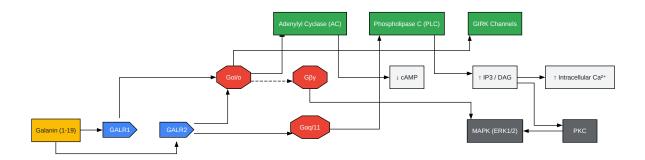
Galanin Receptor Signaling Pathways

Galanin (1-19) acts as an agonist at galanin receptors, primarily GALR1 and GALR2, initiating distinct downstream signaling cascades.[3]

- GALR1 Signaling: GALR1 couples predominantly to the Gαi/o family of G proteins.[17][18]
 [19] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in
 decreased intracellular cyclic AMP (cAMP) levels.[18][19] GALR1 can also stimulate the
 mitogen-activated protein kinase (MAPK) pathway via Gβγ subunits in a PKC-independent
 manner and can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
 [17][20][21]
- GALR2 Signaling: GALR2 demonstrates broader coupling to multiple G protein families, including Gαi/o, Gαq/11, and Gα12.[6][20][22]
 - Gαq/11 Pathway: Activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[6][7]
 This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[6][23]
 - Gαi/o Pathway: Similar to GALR1, GALR2 can modestly inhibit adenylyl cyclase.



 MAPK Activation: GALR2-mediated MAPK activation occurs through a distinct, PKCdependent mechanism, consistent with Gαo signaling.[6][20]



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Caption: Galanin (1-19) signaling through GALR1 and GALR2 receptors.

Experimental Protocols

Protocol 1: Peptide Reconstitution

This protocol describes the steps for reconstituting lyophilized Galanin (1-19) to create a stock solution.

Materials:

- Lyophilized Galanin (1-19) peptide vial
- Appropriate solvent (e.g., sterile, nuclease-free water or DMSO)[1][16]
- Sterile, low-protein-binding microcentrifuge tubes



· Calibrated micropipettes and sterile tips

Method:

- Centrifugation: Before opening, centrifuge the vial of lyophilized peptide at a low speed (e.g., 10,000 x g for 5 minutes) to ensure all the powder is at the bottom of the vial.[16][24]
- Solvent Addition: Carefully open the vial and add the calculated volume of the desired solvent to achieve the target stock concentration (e.g., 1 mM).
- Dissolution: Gently tap or roll the vial to dissolve the peptide.[16] If necessary, gentle vortexing for a few seconds is acceptable.[16] Avoid vigorous shaking. Sonication can be used to aid dissolution if precipitation occurs.[1]
- Aliquoting: Once fully dissolved, divide the stock solution into smaller, single-use aliquots in sterile, low-protein-binding tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.[1][16]
- Storage: Store the aliquots immediately at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: In Vitro Cell-Based Calcium Mobilization Assay (for GALR2)

This protocol provides a general workflow for measuring changes in intracellular calcium in response to Galanin (1-19) in cells expressing GALR2.

Materials:

- Host cell line (e.g., HEK293, CHO) stably or transiently expressing human GALR2
- Cell culture medium and supplements
- Galanin (1-19) stock solution
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Methodological & Application



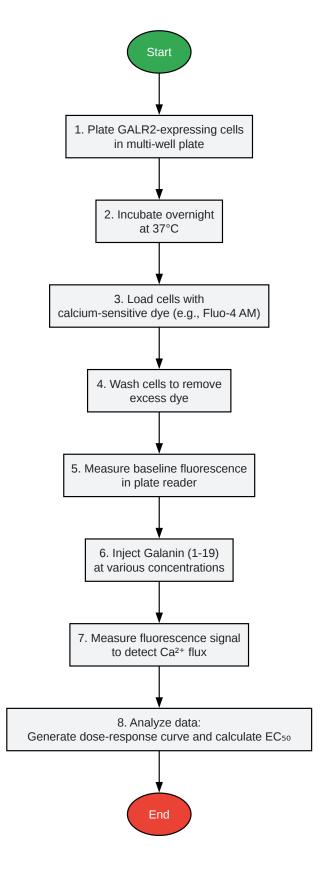


Fluorescence plate reader with an injection system

Method:

- Cell Plating: Seed the GALR2-expressing cells into a 96-well or 384-well black, clear-bottom plate at an appropriate density and allow them to attach overnight.
- Dye Loading: The next day, remove the culture medium and add the fluorescent calcium indicator dye (prepared according to the manufacturer's instructions) to each well. Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
- Washing: Gently wash the cells with assay buffer to remove excess dye. Add fresh assay buffer to each well.
- Baseline Reading: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 60-90 seconds) before ligand addition.[25]
- Ligand Addition: Using the instrument's injector, add varying concentrations of Galanin (1-19) to the wells.
- Signal Detection: Continue to measure the fluorescence intensity for several minutes to capture the transient increase in intracellular calcium.
- Data Analysis: For each well, calculate the change in fluorescence (ΔF) from baseline. Plot the peak response against the logarithm of the Galanin (1-19) concentration to generate a dose-response curve and determine the EC50 value.





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Caption: Workflow for a cell-based calcium mobilization assay.



Protocol 3: Preparation of Dosing Solutions for In Vivo Studies

This protocol provides example formulations for preparing Galanin (1-19) for administration in animal models. The choice of vehicle depends on the administration route and experimental requirements. Note: Always prepare these solutions fresh on the day of use.[1]

Formulations for In Vivo Administration

Formulation	Component 1	Component 2	Component 3	Component 4	Solubility
1. PEG/Tween/ Saline[1]	10% DMSO	40% PEG300	5% Tween-80	45% Saline	≥ 2.5 mg/mL
2. SBE-β- CD/Saline[1]	10% DMSO	90% (20% SBE-β-CD in Saline)	-	-	≥ 2.5 mg/mL
3. Corn Oil[1]	10% DMSO	90% Corn Oil	-	-	≥ 2.5 mg/mL

Method:

- Prepare Stock Solution: First, prepare a clear, concentrated stock solution of Galanin (1-19) in an appropriate solvent, such as DMSO.[1] Use heat and/or sonication if necessary to aid dissolution.[1]
- Add Co-solvents: Sequentially add the other co-solvents as specified in the chosen formulation table. Ensure the solution remains clear at each step.
- Final Volume: Adjust to the final volume with the last component (e.g., saline or corn oil).
- Administration: Use the freshly prepared solution for the intended administration route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular).[26][27]

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- To cite this document: BenchChem. [Application Notes: Proper Storage and Handling of Galanin (1-19), Human Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15507656#proper-storage-and-handling-of-galanin-1-19-human-peptide]

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